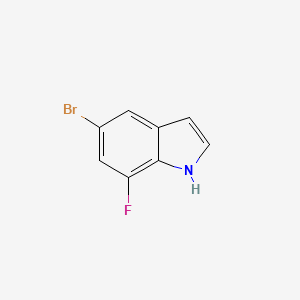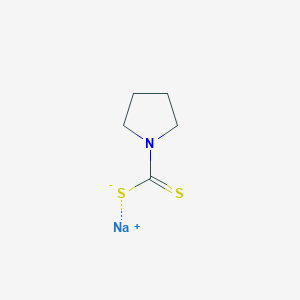
1-Pentyl-1H-benzimidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-1H-benzimidazole-2-carbaldehyde is a chemical compound with the molecular formula C13H16N2O . It has a molecular weight of 216.28 . The compound is typically used for research purposes.
Molecular Structure Analysis
The InChI code for 1-Pentyl-1H-benzimidazole-2-carbaldehyde is1S/C13H16N2O/c1-2-3-6-9-15-12-8-5-4-7-11(12)14-13(15)10-16/h4-5,7-8,10H,2-3,6,9H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Pentyl-1H-benzimidazole-2-carbaldehyde include its molecular formula (C13H16N2O), molecular weight (216.28), and InChI code . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including 1-Pentyl-1H-benzimidazole-2-carbaldehyde, have been studied for their potential anticancer properties. These compounds can act as inhibitors of various enzymes that are involved in cancer cell proliferation. The structure of benzimidazole allows for interaction with biopolymers in the living system, which can be exploited to target specific pathways in cancer cells .
Antimicrobial Properties
The antimicrobial activity of benzimidazole compounds is well-documented. They have been used to develop new treatments for bacterial and fungal infections. The benzimidazole moiety can be functionalized to enhance its interaction with microbial enzymes, disrupting their function and leading to the death of the pathogen .
Antiparasitic Applications
1-Pentyl-1H-benzimidazole-2-carbaldehyde has shown promise in the treatment of parasitic infections. Its structure allows it to interfere with the life cycle of parasites, providing a potential pathway for the development of new antiparasitic drugs .
Antioxidant Effects
Benzimidazole derivatives are also being explored for their antioxidant properties. They can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .
Catalysis
In the field of catalysis, benzimidazole derivatives can act as ligands for metal complexes. These complexes can catalyze various chemical reactions, including those that are important in industrial processes .
Sensing Applications
The unique structure of benzimidazole compounds makes them suitable for use in sensing technologies. They can be designed to bind selectively to specific molecules, allowing them to be used in sensors for detecting environmental pollutants or biological markers .
Corrosion Inhibition
Benzimidazole derivatives have been used as corrosion inhibitors. They can form a protective layer on metals, preventing oxidation and degradation caused by environmental factors .
Pharmaceutical Synthesis
The multifunctional nature of benzimidazole compounds, including 1-Pentyl-1H-benzimidazole-2-carbaldehyde, makes them valuable precursors in the synthesis of various pharmaceutical compounds. Their ability to undergo diverse chemical transformations allows for the creation of a wide range of medicinal products .
Safety and Hazards
properties
IUPAC Name |
1-pentylbenzimidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-3-6-9-15-12-8-5-4-7-11(12)14-13(15)10-16/h4-5,7-8,10H,2-3,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSQNAYENYYYCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394082 |
Source


|
| Record name | 1-PENTYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
610275-04-2 |
Source


|
| Record name | 1-PENTYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














